3-Mercaptohexyl hexanoate

Description

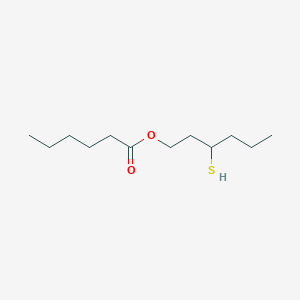

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylhexyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2S/c1-3-5-6-8-12(13)14-10-9-11(15)7-4-2/h11,15H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXKOWZLYWBURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC(CCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869868 | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear liquid | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in 50% heptane and ethanol, 10% triacetin | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.948 | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/487/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

136954-22-8, 145937-76-4 | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-mercaptohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOHEXYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023W2KD2VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercaptohexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Mercaptohexyl hexanoate chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Mercaptohexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexyl hexanoate (CAS No. 136954-22-8) is an organosulfur compound that has garnered significant interest, primarily within the flavor and fragrance industry.[1] Structurally, it is the ester formed from 3-mercaptohexan-1-ol and hexanoic acid.[2] This molecule is a key contributor to the characteristic aromas of various tropical fruits, such as passion fruit, and is also found in wines and beers as a metabolic byproduct of fermentation.[1][3] Its potent sensory profile, characterized by fruity, tropical, and sulfurous notes, is detectable at extremely low concentrations.[1][4]

For professionals in research and drug development, understanding the chemical properties of such potent biological molecules is paramount. While not a therapeutic agent, its structural motifs—a thiol and an ester—are common in biologically active compounds. A thorough characterization provides a valuable case study in synthesis, analysis, stability, and metabolism of bifunctional molecules. This guide offers a comprehensive technical overview of its synthesis, physicochemical characteristics, analytical determination, and chemical behavior, grounded in established chemical principles and supported by authoritative references.

Physicochemical and General Properties

3-Mercaptohexyl hexanoate is typically a colorless to pale yellow liquid under standard conditions.[1] Its defining characteristic is its potent aroma, which makes it a valuable flavoring agent.[1] A summary of its key physical and chemical properties is presented in Table 1. The high logP value indicates significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents like alcohol.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂S | [2] |

| Molecular Weight | 232.38 g/mol | [2] |

| CAS Number | 136954-22-8 | [2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [1] |

| Odor/Flavor Profile | Sulfurous, fruity, tropical | [1] |

| Boiling Point | 280.00 °C (at 760.00 mm Hg) | [1][6] |

| Specific Gravity | 0.943 to 0.948 @ 25.00 °C | [1] |

| Refractive Index | 1.460 to 1.470 @ 20.00 °C | [1] |

| Flash Point | > 98.89 °C (> 210.00 °F) | [1] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (est.) | [1] |

| Water Solubility | 3.077 mg/L @ 25 °C (est.) | [1] |

| logP (o/w) | 4.665 (est.) | [1] |

| Synonyms | 3-Sulfanylhexyl hexanoate, Hexanoic acid, 3-mercaptohexyl ester | [2][5] |

Synthesis and Manufacturing

The most direct and common method for synthesizing 3-mercaptohexyl hexanoate is through the esterification of its constituent alcohol and carboxylic acid. The Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method for this transformation.[7][8]

The causality behind this choice of reaction is its efficiency and reliance on relatively simple starting materials: 3-mercaptohexan-1-ol and hexanoic acid. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7] The reaction is an equilibrium process, and to drive it towards the product (the ester), water must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.[8]

Logical Synthesis Pathway

The diagram below illustrates the acid-catalyzed esterification pathway.

Caption: Fischer-Speier esterification of 3-mercaptohexyl hexanoate.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a self-validating system; successful synthesis is confirmed by the removal of the calculated amount of water and subsequent analytical characterization of the product.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Equip the flask with a magnetic stirrer and a heating mantle.

-

Reagent Charging:

-

To the round-bottom flask, add 3-mercaptohexan-1-ol (1.0 eq).

-

Add hexanoic acid (1.1 eq). The slight excess of the carboxylic acid helps to drive the reaction to completion.

-

Add a suitable solvent for azeotropic distillation, such as toluene or cyclohexane (approx. 2-3 mL per gram of alcohol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap (typically 4-8 hours). The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting alcohol.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[9] The bicarbonate wash is crucial to prevent acid-catalyzed hydrolysis during storage.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 3-mercaptohexyl hexanoate.[9]

Spectroscopic and Analytical Characterization

Due to the commercial nature of this compound as a flavor ingredient, detailed experimental spectra are not always publicly available.[10] However, based on its structure, its key spectroscopic features can be reliably predicted. Characterization is essential for confirming identity and purity, with Gas Chromatography-Mass Spectrometry (GC-MS) being the principal analytical technique.[2]

Predicted Spectroscopic Characteristics

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 232 would be expected, though it may be weak.[2] The fragmentation pattern is dictated by the functional groups. Key predicted fragments are shown in Table 2. Alpha-cleavage next to the sulfur atom and cleavage adjacent to the carbonyl group are expected to be dominant fragmentation pathways.[11]

| m/z (Predicted) | Fragment Identity/Loss | Rationale |

| 199 | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 133 | [CH₃(CH₂)₄COOCH₂CH₂]⁺ | Cleavage of the C-S bond. |

| 117 | [CH₃(CH₂)₄COOH₂]⁺ | McLafferty rearrangement of the hexanoate moiety. |

| 99 | [CH₃(CH₂)₄CO]⁺ | Acylium ion from cleavage of the ester C-O bond. |

| 89 | [CH(SH)CH₂CH₃]⁺ | Alpha-cleavage adjacent to the thiol group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex due to overlapping aliphatic signals. Key diagnostic peaks would include a triplet around 4.1-4.3 ppm for the -CH₂- protons adjacent to the ester oxygen (-O-CH₂ -), a multiplet around 2.8-3.1 ppm for the methine proton attached to the sulfur (-CH (SH)-), and a triplet for the terminal methyl groups around 0.9 ppm. The thiol proton (-SH ) would appear as a broad singlet between 1.3-1.6 ppm, the position of which is concentration and solvent dependent.

-

¹³C NMR: The most downfield signal would be the carbonyl carbon of the ester at ~173 ppm. The carbon attached to the ester oxygen (-O-C H₂-) would appear around 65 ppm, and the carbon attached to the sulfur (-C H(SH)-) would be found around 40-45 ppm. The remaining aliphatic carbons would resonate in the 10-35 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. A weak absorption band around 2550 cm⁻¹ for the S-H stretch would also be present, which is a key diagnostic feature for the thiol group.[12] A strong C-O stretching band would be visible in the 1150-1250 cm⁻¹ region.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds like 3-mercaptohexyl hexanoate in complex matrices such as food or biological samples.[13]

Caption: Standard workflow for the analysis of 3-mercaptohexyl hexanoate by GC-MS.

Detailed GC-MS Protocol

This protocol provides a robust framework for the analysis of 3-mercaptohexyl hexanoate.

-

Sample Preparation:

-

Objective: To extract and concentrate the analyte from the sample matrix.

-

Method (for liquid samples like wine/juice): Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and highly effective technique.[13]

-

Place 5-10 mL of the liquid sample in a 20 mL headspace vial.

-

Add NaCl (e.g., 1-2 g) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace ("salting out").

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) with agitation for 15-30 minutes.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.

-

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at high temperature (e.g., 250 °C) in splitless mode for 1-2 minutes to ensure complete transfer of the analyte to the column.

-

Column: A non-polar or medium-polarity column is ideal. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Oven Temperature Program: A typical program would be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 5-10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Mass Spectrometer:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 260 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identification: The analyte is identified by comparing its retention time to that of an authentic standard and matching its mass spectrum against a reference library (e.g., NIST, Wiley).[2]

-

Quantitation: For accurate quantitation, a stable isotope-labeled internal standard is recommended, following an isotope dilution analysis methodology.

-

Reactivity and Stability

The chemical reactivity of 3-mercaptohexyl hexanoate is governed by its two functional groups: the thioester linkage and the free thiol group.

-

Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-mercaptohexan-1-ol and hexanoic acid. Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts.[14][15] This degradation pathway is relevant for its stability in aqueous food and beverage matrices.

-

Oxidation: The thiol group (-SH) is readily oxidized. In the presence of air (oxygen) or other oxidizing agents, it can form disulfides (R-S-S-R'). This dimerization would lead to a significant loss of the characteristic aroma. The presence of trace metals can catalyze this oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light is recommended to preserve its integrity.

-

Thiol-Ester Exchange: In the presence of other thiols, a trans-thioesterification reaction can occur, where the sulfhydryl group of one molecule attacks the ester of another.[16] This reactivity is particularly relevant in biological systems where free cysteine or glutathione are present.

Applications and Biological Context

The primary application of 3-mercaptohexyl hexanoate is as a high-impact flavoring agent in the food and beverage industry, used to impart tropical fruit notes.[1]

-

Natural Occurrence and Biosynthesis: This compound and its precursors are found naturally in grapes and passion fruit. Its acetylated analogue, 3-mercaptohexyl acetate (3MHA), is synthesized by yeast during fermentation from 3-mercaptohexan-1-ol (3MH).[3] This enzymatic esterification highlights a key metabolic pathway in flavor generation. The metabolism of sulfur-containing compounds in microorganisms and plants is a complex field, often originating from amino acids like cysteine and methionine.[17][18]

-

Olfactory Perception: The perception of odor is a complex process initiated by the binding of odorants to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal cavity.[19][20] The extremely low odor threshold of volatile sulfur compounds like 3-mercaptohexyl hexanoate suggests a high-affinity interaction with one or more specific ORs.[4] Understanding these interactions is a key area of chemosensory research and can be investigated using heterologous expression systems where human ORs are expressed in cultured cells, and their activation upon ligand binding is measured.[13]

Safety and Handling

-

Hazards: 3-Mercaptohexyl hexanoate is listed as irritating to the eyes, respiratory system, and skin.[1] As with all thiols, it should be handled with care due to its potential for stench and reactivity.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (nitrile or neoprene), and eye/face protection (safety glasses or goggles) when handling this compound.[1]

-

Handling: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent oxidation.[1]

Conclusion

3-Mercaptohexyl hexanoate is a scientifically significant molecule whose properties extend beyond its role as a simple flavoring agent. Its synthesis via classic esterification, its characterization by modern analytical techniques like GC-MS, and its inherent reactivity provide a rich technical landscape for researchers. For professionals in drug development, the compound serves as a useful non-pharmaceutical model for understanding the behavior of thiol and ester functionalities—motifs that are frequently encountered in active pharmaceutical ingredients. Future research into its specific olfactory receptor interactions and detailed metabolic fate will further illuminate the intricate relationship between chemical structure and biological function.

References

-

The Good Scents Company. (n.d.). 3-mercaptohexyl hexanoate. Retrieved from [Link]

-

FooDB. (2018). Showing Compound 3-Mercaptohexyl hexanoate (FDB018427). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Mercaptohexyl hexanoate (CAS 136954-22-8). Retrieved from [Link]

-

NIST. (n.d.). 3-Mercaptohexyl hexanoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Kishimoto, T., et al. (2008). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. Journal of the American Society of Brewing Chemists.

- Fang, Y., et al. (2021). Metabolic pathways for synthesis of flavor-associated sulfur compounds in Allium and Brassica.

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

- Fukutani, Y., et al. (2022). Antagonistic interactions between odorants alter human odor perception. bioRxiv.

- Wang, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14.

- Tominaga, T., et al. (2000). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 48(5), 1799-1802.

- Reiter, K., et al. (2009). Stability of thioester intermediates in ubiquitin-like modifications. FEBS Letters, 583(11), 1855-1860.

-

HMDB. (2012). Showing metabocard for 3-Mercaptohexyl hexanoate (HMDB0037766). Retrieved from [Link]

- Golebiowski, J., et al. (2016). Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof.

- Iciek, M., & Bilska-Wilkosz, A. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules, 25(19), 4479.

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

- Zhang, Y., et al. (2021). Covalent Organic Framework Based Crosslinked Porous Microcapsules for Enzymatic Catalysis.

- Chem Help ASAP. (2022).

- Ashenhurst, J. (2022).

-

Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

- Thilakarathne, R., et al. (2023). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. Crimson Publishers.

- Wang, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC - NIH.

- McKinnon, K., et al. (2017). Degradation of thioester elastomers placed in pH 9.0 buffer with and without 300 mM 2-mercaptoethanol.

- Shirakawa, S., et al. (2013).

- Quijada, N. M., et al. (2020). Metabolism of sulfur-containing amino acids.

- Kurahashi, T., et al. (2020). Modulation of the combinatorial code of odorant receptor response patterns in odorant mixtures. Molecular and Cellular Neuroscience, 104, 103469.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Magritek. (n.d.). Hexanoic acid upgrading into hexyl hexanoate. Retrieved from [Link]

- Sabbatella, G., et al. (2014). FTIR spectrum of the starting thiol 6-mercapto 1-hexanol.

Sources

- 1. 3-mercaptohexyl hexanoate, 136954-22-8 [thegoodscentscompany.com]

- 2. 3-Mercaptohexyl hexanoate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 5. 3-Mercaptohexyl hexanoate (CAS 136954-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Showing Compound 3-Mercaptohexyl hexanoate (FDB018427) - FooDB [foodb.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-mercaptohexyl hexanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP3004157B1 - Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof - Google Patents [patents.google.com]

- 20. biomedres.us [biomedres.us]

3-Mercaptohexyl hexanoate CAS number 136954-22-8

An In-Depth Technical Guide to 3-Mercaptohexyl Hexanoate (CAS 136954-22-8)

Introduction and Scope

3-Mercaptohexyl hexanoate, CAS Number 136954-22-8, is a potent sulfur-containing aroma compound recognized for its complex sensory profile, evoking notes of tropical fruits like passion fruit with underlying sulfurous tones[1]. As a member of the polyfunctional thiol family, it belongs to a class of compounds that, despite their often ultra-trace concentrations, exert a significant impact on the aromatic character of various foods and beverages, most notably wine and beer[2][3].

This technical guide is designed for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and product development. It provides a comprehensive overview of the physicochemical properties, synthesis, natural occurrence, analytical methodologies, and safety considerations for 3-mercaptohexyl hexanoate. The narrative emphasizes the causality behind experimental choices and analytical strategies, reflecting a Senior Application Scientist's perspective on leveraging this molecule's unique characteristics. While its primary application lies within the flavor and fragrance industry, the principles of its synthesis, biochemical formation, and trace-level analysis are highly relevant to professionals in broader chemical and life sciences, including drug development, where understanding molecular stability, reactivity, and analytical characterization is paramount.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application and analysis. 3-Mercaptohexyl hexanoate is a colorless to pale yellow liquid with a molecular formula of C₁₂H₂₄O₂S[1][4]. Key identifiers and properties are summarized in the table below. The high logP (o/w) value indicates its lipophilic nature, suggesting low water solubility and a preference for nonpolar environments, which is a critical consideration for both extraction from aqueous matrices and its application in fat-containing food systems[1][5].

| Property | Value | Reference(s) |

| CAS Number | 136954-22-8 | [4] |

| Molecular Formula | C₁₂H₂₄O₂S | [4] |

| Molecular Weight | 232.38 g/mol | [4] |

| IUPAC Name | 3-sulfanylhexyl hexanoate | [4][6] |

| Synonyms | Hexanoic acid, 3-mercaptohexyl ester; 3-Mercaptohexyl caproate | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor Profile | Fruity, sulfurous, tropical, passion fruit | [1] |

| Boiling Point | 280.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | > 98.89 °C (> 210.00 °F) | [1] |

| Specific Gravity | 0.943 to 0.948 @ 25.00 °C | [1] |

| Refractive Index | 1.460 to 1.470 @ 20.00 °C | [1] |

| logP (o/w) | ~4.67 | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol, triacetin | [1] |

| FEMA Number | 3853 | [1] |

Sensory Profile and Natural Occurrence

The defining characteristic of 3-mercaptohexyl hexanoate is its potent and complex aroma. It is a classic example of how a sulfur-containing functional group can transform a simple fatty acid ester into a high-impact aromatic substance. The thiol (-SH) group is responsible for the characteristic "sulfurous" note, while the hexanoate ester backbone provides a fruity, waxy character. The synergy between these two moieties results in a powerful tropical fruit aroma, particularly reminiscent of passion fruit[1].

While 3-mercaptohexyl hexanoate itself is not widely reported as a natural constituent, its parent alcohol, 3-mercaptohexan-1-ol (3MH) , and its corresponding acetate ester, 3-mercaptohexyl acetate (3MHA) , are key varietal aroma compounds in Sauvignon Blanc wines and certain styles of beer[2][7]. These compounds are not present in the raw ingredients (grapes, malt) but are generated by yeast during fermentation from odorless precursors[2]. The presence of the enzymatic machinery in yeast capable of esterification suggests a plausible, though not definitively proven, pathway for the formation of 3-mercaptohexyl hexanoate in fermented beverages where both 3MH and hexanoyl-CoA are present.

Synthesis and Manufacturing

The production of 3-mercaptohexyl hexanoate can be approached through both biochemical and chemical routes. The choice of pathway is dictated by the desired product specifications (e.g., "natural" labeling) and economic scalability.

Proposed Biochemical Pathway

Yeast, particularly Saccharomyces cerevisiae, possesses a sophisticated metabolic network for producing a wide array of flavor-active esters[8]. Ester synthesis is an intracellular process catalyzed by acyltransferases (ester synthases), which condense an alcohol with an activated acyl-coenzyme A (acyl-CoA) molecule[8][9]. The formation of 3-mercaptohexyl hexanoate can be logically inferred from this established metabolic capability.

The proposed pathway involves two key stages:

-

Formation of 3-Mercaptohexan-1-ol (3MH): Yeast releases 3MH from non-volatile, sulfur-containing precursors present in grape must or wort. These precursors are typically cysteine or glutathione conjugates of (E)-2-hexenal, a C6 compound derived from the oxidation of lipids in the raw materials.

-

Esterification: The free 3MH is then esterified by an alcohol acetyltransferase (AAT) or a medium-chain fatty acid synthase. These enzymes utilize hexanoyl-CoA, an intermediate in fatty acid metabolism, as the acyl donor to form the final hexanoate ester.

Sources

- 1. 3-mercaptohexyl hexanoate, 136954-22-8 [thegoodscentscompany.com]

- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brewingscience.de [brewingscience.de]

- 4. 3-Mercaptohexyl hexanoate [webbook.nist.gov]

- 5. 3-Mercaptohexyl hexanoate (CAS 136954-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Showing Compound 3-Mercaptohexyl hexanoate (FDB018427) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Tropical Signature: A Technical Guide to 3-Mercaptohexyl Hexanoate in Fruits

Abstract

3-Mercaptohexyl hexanoate, a potent volatile sulfur compound (VSC), is a key contributor to the characteristic aroma of many tropical fruits. Its presence, even at trace concentrations, imparts distinctive notes of passion fruit, grapefruit, and guava, making it a molecule of significant interest to the flavor and fragrance industry, as well as to researchers in food science and plant biology. This technical guide provides an in-depth exploration of the natural occurrence of 3-mercaptohexyl hexanoate in fruits, its biosynthetic origins, and the analytical methodologies required for its accurate identification and quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this impactful flavor compound.

Introduction: The Aromatic Power of Thiols

Volatile sulfur compounds are notorious for their potent, often unpleasant, odors. However, a subset of these molecules, particularly polyfunctional thiols, are responsible for some of the most desirable and defining aromas in nature. 3-Mercaptohexyl hexanoate belongs to this esteemed class of compounds. Its aroma is described as a complex blend of fruity, sulfurous, and tropical notes, strongly reminiscent of passion fruit.[1] The extremely low odor threshold of its parent alcohol, 3-mercaptohexan-1-ol (3-MH), and its acetate ester (3-MHA) underscores the profound impact these compounds have on the sensory profile of fruits and beverages, even at parts-per-trillion levels.[2] Understanding the natural occurrence and formation of 3-mercaptohexyl hexanoate is crucial for replicating and preserving the authentic flavors of tropical fruits in various applications.

Natural Occurrence in the Plant Kingdom

3-Mercaptohexyl hexanoate and its related esters have been identified as key aroma components in a variety of tropical and subtropical fruits. The concentrations of these compounds can vary significantly depending on the fruit variety, ripeness, and processing conditions.

Key Fruit Sources

The most well-documented source of 3-mercaptohexyl hexanoate is the yellow passion fruit (Passiflora edulis f. flavicarpa), where it is a character-impact compound.[2][3] Its presence has also been noted in other fruits, contributing to their unique aromatic profiles:

-

Mango (Mangifera indica): Contributes to the fresh, tropical, and slightly sulfurous notes.[2][3]

-

Guava (Psidium guajava): Imparts a pungent, fruity aroma.[2]

-

Grapefruit (Citrus paradisi): The related compounds 3-mercaptohexan-1-ol (3-MH) and 3-mercaptohexyl acetate (3-MHA) are significant contributors to the characteristic aroma of grapefruit juice.[4][5]

-

Grapes and Wine (Vitis vinifera): While not a fruit in the tropical sense, the extensive research on 3-MH and 3-MHA in Sauvignon Blanc wines provides a valuable framework for understanding the formation of these thiols.[2]

Quantitative Data on 3-Mercaptohexyl Esters in Fruits

The quantification of 3-mercaptohexyl hexanoate and its analogues in fruits is challenging due to their low concentrations and high volatility. The following table summarizes available data from various studies. It is important to note that concentrations can vary widely.

| Fruit | Compound | Concentration Range | Reference |

| Yellow Passion Fruit | 3-Mercaptohexyl Acetate | Not Quantified, but identified as key aroma | [2][3] |

| Guava (Pink) | 3-Mercaptohexyl Acetate | Aroma Extract Dilution Analysis (AEDA) identified as potent odorant | [2] |

| Grapefruit Juice | 3-Mercaptohexan-1-ol | Not specified, but identified | [4][5] |

| Hops | 3-Mercaptohexan-1-ol | 10 to 120 µg/kg | [6] |

The Biosynthetic Pathway: From Precursors to Potent Aroma

The formation of 3-mercaptohexyl hexanoate in plants is a complex enzymatic process that begins with non-volatile precursors. The pathway is best understood through studies on its parent alcohol, 3-mercaptohexan-1-ol (3-MH), in passion fruit and grapes.

The biosynthesis originates from the reaction of (E)-2-hexenal with glutathione, a tripeptide antioxidant found in plant cells. This initial step forms a non-volatile S-glutathionylated precursor.[7][8] This precursor then undergoes enzymatic degradation to an S-cysteinylated precursor, which is the direct, non-volatile precursor to the free thiol.[7] The final release of the volatile 3-mercaptohexan-1-ol is catalyzed by a β-lyase enzyme.

The formation of 3-mercaptohexyl hexanoate then occurs through the esterification of 3-mercaptohexan-1-ol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme. The hexanoyl-CoA itself is synthesized from hexanoate by an acyl-activating enzyme (AAE).[9]

Sources

- 1. 3-mercaptohexyl hexanoate, 136954-22-8 [thegoodscentscompany.com]

- 2. The 3-Mercaptohexyl acetates [leffingwell.com]

- 3. The 3-Mercaptohexyl butanoates [leffingwell.com]

- 4. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-thiohexanol, 51755-83-0 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of intermediates involved in the biosynthetic pathway of 3-mercaptohexan-1-ol conjugates in yellow passion fruit (Passiflora edulis f. flavicarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Odor Threshold of 3-Mercaptohexyl hexanoate

For: Researchers, scientists, and drug development professionals

Abstract

3-Mercaptohexyl hexanoate is a volatile sulfur compound of significant interest in the fields of flavor and fragrance chemistry, enology, and sensory science. Its potent aromatic character, often described as a complex bouquet of tropical fruit and sulfurous notes, contributes significantly to the sensory profile of various food and beverage products, most notably wine. Understanding the odor threshold of this compound is paramount for quality control, product development, and research into the intricate mechanisms of aroma perception. This technical guide provides a comprehensive overview of 3-Mercaptohexyl hexanoate, with a focus on its odor threshold, the methodologies for its determination, and its broader implications in sensory science.

Introduction: The Sensory Significance of Volatile Thiols

Volatile thiols, also known as mercaptans, are a class of organic sulfur compounds renowned for their exceptionally low odor thresholds.[1][2] These molecules can exert a profound impact on the aroma profile of a substance even at concentrations in the parts per trillion (ng/L) range. 3-Mercaptohexyl hexanoate belongs to this potent family of odorants and plays a crucial role in the "varietal" aroma of certain grape cultivars, contributing to the desirable tropical fruit notes in wines.[3] However, like many thiols, its sensory perception is highly concentration-dependent, with the potential to shift from pleasant fruity notes at low levels to more sulfurous and even undesirable aromas at higher concentrations. This dual nature underscores the critical importance of precisely understanding its odor threshold.

Chemical and Physical Properties of 3-Mercaptohexyl hexanoate

A thorough understanding of the physicochemical properties of 3-Mercaptohexyl hexanoate is fundamental to its analysis and sensory evaluation.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₄O₂S | [4] |

| Molecular Weight | 232.39 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Sulfurous, fruity, tropical, passion fruit | [4] |

| Boiling Point | 280 °C at 760 mmHg | [5] |

| Flash Point | > 98.89 °C | [4] |

| Specific Gravity | 0.943 - 0.948 @ 25 °C | [4] |

| Refractive Index | 1.460 - 1.470 @ 20 °C | [4] |

| Water Solubility | Insoluble | [4] |

The Odor Threshold of 3-Mercaptohexyl hexanoate: A Quantitative Perspective

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[6] For flavor compounds in a liquid matrix, this is often referred to as the perception or detection threshold.

While a specific, universally agreed-upon odor threshold for 3-Mercaptohexyl hexanoate is not extensively documented in publicly available literature, its structural analogues provide a strong indication of its potency. The closely related compounds, 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA), have exceptionally low perception thresholds in hydroalcoholic solutions, as determined by Tominaga et al.[7]

| Compound | Enantiomer | Perception Threshold (ng/L) | Aroma Description |

| 3-Mercaptohexan-1-ol (3MH) | R-form | 50 | Grapefruit |

| S-form | 60 | Passion fruit | |

| 3-Mercaptohexyl Acetate (3MHA) | R-form | 9 | Passion fruit |

| S-form | 2.5 | Herbaceous, boxwood |

Given that 3-Mercaptohexyl hexanoate shares the same core thiol structure, it is highly probable that its odor threshold also lies in the low ng/L range. This positions it as a high-impact aroma compound that can significantly influence the sensory profile of a product even at trace concentrations.

Methodologies for Odor Threshold Determination

The determination of odor thresholds is a specialized area of sensory science that requires rigorous, standardized protocols to ensure the reliability and reproducibility of results. The following sections detail the key experimental methodologies.

The Causality Behind Methodological Choices

The selection of a specific methodology for odor threshold determination is dictated by the research question and the nature of the matrix. The primary goal is to present a controlled, ascending series of concentrations to a panel of trained assessors to pinpoint the concentration at which the odor becomes detectable. The use of forced-choice methods, such as the 3-Alternative Forced-Choice (3-AFC) test, is critical to minimize guessing and response bias, thereby enhancing the statistical validity of the results.

Experimental Workflow for Odor Threshold Determination

The following diagram illustrates a typical workflow for determining the odor threshold of a volatile compound like 3-Mercaptohexyl hexanoate.

Caption: Workflow for Odor Threshold Determination.

Detailed Experimental Protocol: ASTM E679-19

The American Society for Testing and Materials (ASTM) E679-19 standard provides a widely accepted method for determining odor and taste thresholds using a forced-choice ascending concentration series.

Objective: To determine the best-estimate odor threshold of 3-Mercaptohexyl hexanoate in a specific matrix (e.g., a model wine solution).

Materials:

-

3-Mercaptohexyl hexanoate (high purity)

-

Odor-free solvent (e.g., ethanol, propylene glycol)

-

Odor-free matrix (e.g., deionized water, model wine base)

-

Glassware (thoroughly cleaned and deodorized)

-

Sensory panel of at least 10 trained assessors

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-Mercaptohexyl hexanoate in the chosen solvent.

-

Ascending Concentration Series: Create a series of dilutions from the stock solution in the matrix. A geometric progression (e.g., a factor of 2 or 3 between concentrations) is recommended. The series should span a range from well below the expected threshold to a concentration that is easily detectable.

-

Sample Presentation (3-AFC): For each concentration step, prepare three samples for each panelist. One sample will contain the 3-Mercaptohexyl hexanoate at the given concentration, and the other two will be blanks (matrix only). The position of the spiked sample should be randomized.

-

Sensory Evaluation:

-

Present the sample sets to the panelists in a controlled environment with minimal background odors.

-

Instruct the panelists to sniff each sample and identify the one that is different from the other two.

-

Panelists must choose one sample at each concentration level, even if they are guessing.

-

The presentation should proceed from the lowest to the highest concentration.

-

-

Individual Threshold Determination: For each panelist, the individual threshold is the geometric mean of the concentration of the last incorrect guess and the first correct identification.

-

Group Threshold Calculation: The group's best-estimate threshold is the geometric mean of the individual thresholds.

The Triangle Test (ISO 13301)

The triangle test is another robust sensory discrimination method that can be adapted for threshold determination. In this test, panelists are presented with three samples, two of which are identical and one is different, and they are asked to identify the odd sample out. This method is particularly useful for confirming the presence of a detectable difference at a specific concentration.

Analytical Quantification: The Role of Gas Chromatography-Olfactometry (GC-O)

While sensory panels are essential for determining odor thresholds, instrumental analysis is crucial for quantifying the concentration of 3-Mercaptohexyl hexanoate in a sample. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

GC-O Experimental Workflow

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

By correlating the retention time of an odor event at the olfactometry port with the mass spectrum of a chromatographic peak, GC-O allows for the positive identification and quantification of odor-active compounds. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound by its odor threshold, provides a measure of its contribution to the overall aroma.

Conclusion: The Practical Implications for Research and Development

A comprehensive understanding of the odor threshold of 3-Mercaptohexyl hexanoate is not merely an academic exercise; it has profound practical implications for researchers, scientists, and drug development professionals. In the food and beverage industry, this knowledge is critical for:

-

Quality Control: Ensuring product consistency and detecting potential off-aromas.

-

Product Development: Formulating products with desirable and well-defined aroma profiles.

-

Troubleshooting: Identifying the source of sensory defects.

For those in drug development, particularly in the formulation of oral medications, understanding the potential for off-aromas from excipients or active pharmaceutical ingredients is crucial for patient compliance. The methodologies and principles outlined in this guide provide a robust framework for investigating the sensory impact of volatile compounds like 3-Mercaptohexyl hexanoate, ultimately enabling the creation of superior and more palatable products.

References

-

The Good Scents Company. (n.d.). 3-mercaptohexyl hexanoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Mercaptohexyl hexanoate (CAS 136954-22-8). Retrieved from [Link]

-

FooDB. (2018). Showing Compound 3-Mercaptohexyl hexanoate (FDB018427). Retrieved from [Link]

-

Tominaga, T., Niclass, Y., Frérot, E., & Dubourdieu, D. (2006). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 54(19), 7251–7255. Retrieved from [Link]

-

ASTM International. (2019). ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA: ASTM International. Retrieved from [Link]

-

International Organization for Standardization. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Retrieved from [Link]

-

Jeffery, D. W. (2020). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 25(5), 1148. Retrieved from [Link]

-

Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Beverages, 6(1), 15. Retrieved from [Link]

-

Waterhouse Lab, UC Davis. (n.d.). Volatile Thiols. Retrieved from [Link]

-

Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals. Journal of the Air Pollution Control Association, 19(2), 91-95. Retrieved from [Link]

-

Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]

-

SevenFifty Daily. (2023). The Science of Thiols in Wine. Retrieved from [Link]

-

Tominaga, T., Baltenweck-Guyot, R., Peyrot des Gachons, C., & Dubourdieu, D. (2000). Contribution of volatile thiols to the aromas of white wines made from several Vitis Vinifera grape varieties. American Journal of Enology and Viticulture, 51(2), 178-181. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Science of Thiols in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 4. 3-mercaptohexyl hexanoate, 136954-22-8 [thegoodscentscompany.com]

- 5. Showing Compound 3-Mercaptohexyl hexanoate (FDB018427) - FooDB [foodb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Aromatic Potential: A Technical Guide to the Precursors of 3-Mercaptohexan-1-ol in Grape Juice

This guide provides a comprehensive exploration of the precursors to 3-mercaptohexan-1-ol (3-MH), a pivotal volatile thiol contributing to the desirable tropical fruit aromas in many wines, particularly Sauvignon Blanc. We will delve into the chemical identity of these precursors, their biosynthetic origins in the grape, the analytical methodologies for their quantification, and the viticultural and oenological factors that influence their abundance. This document is intended for researchers, enologists, and viticulturists seeking a deeper understanding of the molecular basis of wine aroma.

Introduction: The Genesis of a Key Aroma Compound

The characteristic passionfruit, grapefruit, and guava notes conferred by 3-mercaptohexan-1-ol are not inherent to the grape itself. Instead, this potent aroma compound is released during alcoholic fermentation from non-volatile precursors present in the grape must.[1][2][3] Understanding the nature and formation of these precursors is paramount for manipulating the aromatic profile of the final wine. The concentration of 3-MH precursors in grape juice is a critical determinant of the wine's aromatic potential.[4]

The primary precursors of 3-MH are sulfur-containing amino acid conjugates, which are odorless and present in the grape berry.[1] Their transformation into the volatile and aromatic 3-MH is facilitated by the enzymatic activity of yeast during fermentation. This guide will dissect the major classes of these precursors and their formation pathways.

The Chemical Landscape of 3-MH Precursors

The precursors of 3-MH in grape juice are primarily S-conjugates of the C6 compound, hexan-1-ol. These can be broadly categorized into two main families: glutathionylated and cysteinylated precursors.

Glutathionylated Precursors: The Primary Pool

The most abundant precursor of 3-MH found in grape juice is S-3-(hexan-1-ol)-glutathione (Glut-3MH).[5][6] Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, plays a crucial role in the detoxification of reactive compounds in plants, including α,β-unsaturated aldehydes.

Another significant glutathionylated precursor is S-3-(hexanal)-glutathione, which is formed from the reaction of glutathione with (E)-2-hexenal.[1] This aldehyde precursor is subsequently reduced to Glut-3MH.

Cysteinylated Precursors: The Direct Precursor

S-3-(hexan-1-ol)-cysteine (Cys-3MH) is another key precursor, although typically found in lower concentrations than its glutathionylated counterpart in grape juice.[5][6] Yeast possess β-lyase enzymes that can directly cleave the C-S bond of Cys-3MH to release the free 3-MH thiol.

Intermediate Precursors

Research has also identified intermediate precursors such as S-3-(hexan-1-ol)-cysteinylglycine (CysGly-3MH) and S-3-(hexan-1-ol)-γ-glutamyl-cysteine.[7] These are formed during the breakdown of Glut-3MH.

Biosynthesis of 3-MH Precursors in the Grape Berry

The formation of 3-MH precursors is intrinsically linked to the metabolism of lipids and the plant's defense mechanisms. The key initiating molecule is (E)-2-hexenal, a C6 aldehyde.

The Lipoxygenase (LOX) Pathway and (E)-2-Hexenal Formation

(E)-2-hexenal is a green leaf volatile (GLV) produced in plants from the oxidation of polyunsaturated fatty acids, such as linolenic and linoleic acids, through the lipoxygenase (LOX) pathway.[8] This pathway is typically activated in response to tissue damage, such as during grape crushing.

Conjugation with Glutathione: The Detoxification Route

The highly reactive α,β-unsaturated aldehyde, (E)-2-hexenal, readily undergoes a Michael addition reaction with the nucleophilic thiol group of glutathione.[7] This reaction, which can occur both enzymatically and non-enzymatically, leads to the formation of S-3-(hexanal)-glutathione.

Reduction and Further Metabolism

The aldehydic precursor, S-3-(hexanal)-glutathione, is then reduced to the more stable alcohol form, Glut-3MH.[8] Subsequently, Glut-3MH can be catabolized by peptidases within the grape berry to form CysGly-3MH and ultimately Cys-3MH.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Mercaptohexyl Hexanoate in Wine Aroma

Abstract

3-Mercaptohexyl hexanoate (3MHH) is a pivotal, yet lesser-known, sulfur-containing ester that confers distinct tropical fruit and passion fruit aromas to many wine varieties, notably Sauvignon Blanc. Unlike its more extensively studied precursor, 3-mercaptohexan-1-ol (3MH), 3MHH is formed exclusively during alcoholic fermentation through yeast-mediated esterification. Its presence, even at trace concentrations, can significantly influence a wine's aromatic profile, contributing to its complexity and varietal character. This technical guide provides a comprehensive overview of 3MHH, designed for researchers and enologists. It delves into the compound's physicochemical properties, elucidates its complex biogenesis from grape-derived precursors, details validated analytical methodologies for its quantification, and explores its sensory significance in the context of wine aroma.

Introduction: The Aromatic Signature of a Fermentation-Derived Thiol

The aromatic profile of wine is a complex tapestry woven from hundreds of volatile compounds derived from grapes, fermentation, and aging. Among the most potent are the varietal thiols, a class of sulfur-containing molecules responsible for the characteristic citrus and tropical notes in celebrated wines like Sauvignon Blanc. While compounds such as 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) are well-documented, 3-mercaptohexyl hexanoate (3MHH) represents a crucial secondary metabolite. It is not found in grapes but is synthesized by yeast, which transforms the less aromatic 3MH into the more impactful 3MHH.[1] This guide bridges the gap in technical literature by focusing specifically on 3MHH, offering a causal exploration of its formation, a robust framework for its analysis, and an authoritative perspective on its contribution to the final sensory profile of wine.

Physicochemical Characteristics

3-Mercaptohexyl hexanoate is a fatty acid ester, structurally composed of a 3-mercaptohexyl alcohol moiety and a hexanoic acid acyl group. This structure dictates its volatility, solubility, and sensory properties. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 3-Mercaptohexyl Hexanoate.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-sulfanylhexyl hexanoate | [2] |

| Molecular Formula | C₁₂H₂₄O₂S | [2][3] |

| Molecular Weight | 232.38 g/mol | [2][3] |

| CAS Number | 136954-22-8 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 280 °C @ 760 mmHg | [2][3] |

| Flash Point | >98.9 °C | [3] |

| Water Solubility | Low (3.077 mg/L est.) | [3] |

| logP (o/w) | 4.665 (est.) | [3] |

| Aroma Profile | Tropical fruit, passion fruit, sulfurous |[5] |

Biogenesis: A Two-Step Pathway from Grape to Glass

The journey of 3MHH begins with odorless precursors in the grape and culminates in its formation during alcoholic fermentation. This process is a testament to the transformative power of yeast metabolism. The biogenesis can be logically dissected into two primary stages: the release of the 3MH precursor and its subsequent esterification.

Stage 1: Liberation of 3-Mercaptohexan-1-ol (3MH) from Grape Precursors

The foundational molecule, 3MH, is not present in its free, volatile form in unfermented grape juice.[6] Instead, it exists as non-volatile, sulfur-conjugated precursors. The formation and release pathway is as follows:

-

Lipid Degradation: The pathway originates from C18 polyunsaturated fatty acids, such as linoleic and α-linolenic acid, present in grape tissues.[7] Mechanical actions like harvesting and crushing introduce oxygen and activate grape enzymes (lipoxygenase and hydroperoxide lyase).[7]

-

Formation of (E)-2-Hexenal: These enzymes rapidly degrade the fatty acids into the C6 aldehyde, (E)-2-hexenal.[7]

-

Conjugation: In the grape must, (E)-2-hexenal readily reacts with the abundant tripeptide glutathione (GSH) and the amino acid cysteine (Cys) to form odorless conjugates: S-3-(hexan-1-ol)-glutathione (Glut-3MH) and S-3-(hexan-1-ol)-L-cysteine (Cys-3MH).[6][8] These are the primary storage forms of the 3MH potential in the juice.

-

Yeast-Mediated Release: During fermentation, Saccharomyces cerevisiae yeast absorbs these precursors. Its enzymatic machinery, specifically carbon-sulfur β-lyase enzymes, cleaves the C-S bond, releasing the free, volatile thiol 3-mercaptohexan-1-ol (3MH).[6]

Stage 2: Esterification of 3MH to 3MHH

Once free 3MH is available within the yeast cell, the final conversion to 3MHH occurs. This is a classic example of secondary metabolite production during fermentation.

-

Hexanoic Acid Production: Yeast produces short and medium-chain fatty acids, including hexanoic acid, as byproducts of its metabolism.

-

Enzymatic Esterification: Specific yeast enzymes, known as alcohol acetyltransferases (AATs) but with broader alcohol acyltransferase activity, catalyze the esterification reaction between 3-mercaptohexan-1-ol (the alcohol) and an activated form of hexanoic acid (hexanoyl-CoA). This reaction forms 3-mercaptohexyl hexanoate (3MHH).[1][6]

This esterification step is crucial as it often converts a compound with a certain aroma (3MH: grapefruit) into one with a different and potentially more intense profile (3MHH: passion fruit).[6][9]

Sensory Impact in Wine

Volatile thiols are defined by their exceptionally low sensory perception thresholds, meaning they are aromatically impactful at nanogram-per-liter (ng/L) concentrations. 3MHH contributes a distinct "tropical" and "passion fruit" character, enhancing the fruity dimension of a wine's bouquet.[5] Its impact must be considered alongside its precursor (3MH) and the more common acetate ester (3MHA).

Table 2: Sensory Profile of Key Varietal Thiols.

| Compound | Common Abbreviation | Key Aroma Descriptors | Perception Threshold (ng/L) in Model Wine |

|---|---|---|---|

| 3-Mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit, citrus zest | 50 - 60[6][9] |

| 3-Mercaptohexyl Acetate | 3MHA | Passion fruit, box tree, guava, gooseberry | 2.5 - 9[6][9] |

| 3-Mercaptohexyl Hexanoate | 3MHH | Tropical fruit, passion fruit, sulfurous notes | Not definitively established in scientific literature. |

| 4-Mercapto-4-methylpentan-2-one | 4MMP | Box tree, blackcurrant, guava | 0.8 |

While a precise perception threshold for 3MHH is not well-documented in peer-reviewed literature, its structural similarity to other potent thiol esters suggests it is highly impactful. The interplay between these compounds is critical; for instance, the ratio of 3MH to its esters (3MHA and 3MHH) can shift the wine's profile from fresh citrus notes towards riper, more exotic tropical characteristics.[2]

Analytical Methodologies for Quantification

The analysis of 3MHH and other volatile thiols is challenging due to their low concentration (ng/L), high reactivity (prone to oxidation), and the complexity of the wine matrix. A robust and validated analytical method is essential for accurate research and quality control. The gold-standard approach involves sample preparation followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Analytical Workflow

The process requires isolating and concentrating the thiols from the wine, often involving a derivatization step to enhance stability and improve chromatographic performance.

Detailed Experimental Protocol: SPE-Derivatization-GC-MS

This protocol is a synthesized, self-validating methodology based on established principles for thiol analysis.

1. Materials & Reagents:

-

Wine sample

-

Internal Standard (IS): Deuterated 3-mercaptohexan-1-ol (d₂-3MH) solution.

-

Solid-Phase Extraction (SPE) Cartridges: 500 mg, C18 end-capped.

-

Reagents: Dichloromethane, methanol, ethyl acetate, pentafluorobenzyl bromide (PFPB) derivatizing agent, potassium carbonate solution.

-

Ultrapure water.

2. Sample Preparation & Extraction:

-

Step 2.1: Take a 50 mL aliquot of the wine sample. Add a known concentration of the deuterated internal standard (e.g., 100 ng/L of d₂-3MH). The IS is critical for correcting variations in extraction efficiency and instrument response.

-

Step 2.2 (SPE Conditioning): Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water. Causality: This sequence ensures the sorbent is activated and equilibrated to the aqueous sample environment for optimal analyte retention.

-

Step 2.3 (Sample Loading): Load the wine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~2 mL/min).

-

Step 2.4 (Washing): Wash the cartridge with 10 mL of ultrapure water to remove sugars, acids, and other polar interferences.

-

Step 2.5 (Drying): Dry the cartridge thoroughly under a stream of nitrogen for 30 minutes. Causality: Removing all water is critical as the subsequent derivatization reaction is not efficient in aqueous media.

3. On-Column Derivatization & Elution:

-

Step 3.1: Prepare the derivatization solution: 10 mg/mL of PFPB in a 95:5 (v/v) dichloromethane/ethyl acetate mixture containing 1% (w/v) potassium carbonate.

-

Step 3.2: Pass 2 mL of the PFPB solution through the dried SPE cartridge. Causality: The PFPB reacts with the sulfhydryl (-SH) group of the retained thiols, forming stable, less polar, and more volatile thioether derivatives.

-

Step 3.3: Allow the reaction to proceed on the column for 20 minutes at room temperature.

-

Step 3.4 (Elution): Elute the derivatized thiols from the cartridge with 5 mL of dichloromethane.

-

Step 3.5 (Concentration): Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Step 4.1 (Injection): Inject 1-2 µL of the final extract into the GC-MS system.

-

Step 4.2 (Chromatography): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 40°C to 280°C to separate the analytes.

-

Step 4.3 (Mass Spectrometry): Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the PFPB derivative of 3MHH and the internal standard. Causality: SIM mode provides superior sensitivity and selectivity compared to full scan mode, which is necessary for detecting ng/L concentrations.

5. Quantification:

-

Step 5.1: Generate a calibration curve using a model wine spiked with known concentrations of 3MHH standards and the fixed IS concentration, prepared using the same procedure.

-

Step 5.2: Calculate the concentration of 3MHH in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Factors Influencing 3MHH Concentrations

Optimizing the tropical fruit aroma in wine requires careful management of both viticultural and oenological factors that influence the entire biogenetic pathway.

-

Grape Variety & Viticulture: Grape varieties like Sauvignon Blanc, Colombard, and Verdejo are naturally rich in the Cys-3MH and Glut-3MH precursors.[8] Viticultural practices that promote precursor accumulation, such as early morning harvesting, can increase the potential for 3MH and subsequent 3MHH formation.

-

Yeast Strain Selection: The choice of yeast is paramount. Strains with high β-lyase activity are more efficient at releasing 3MH from its precursors. Furthermore, strains with high alcohol acyltransferase activity will more effectively convert the released 3MH into its esters, including 3MHH.[1]

-

Fermentation Conditions: Adequate yeast nutrition, particularly nitrogen, is essential for healthy yeast metabolism and enzyme production. Fermentation temperature also influences ester formation, with cooler temperatures often favoring the retention of volatile compounds.

-

Oxygen Management: Thiols are highly susceptible to oxidation. Reductive winemaking techniques, which minimize oxygen exposure post-fermentation, are crucial for preserving 3MHH and other volatile thiols in the finished wine.

-

Wine Aging & Storage: As an ester, 3MHH is subject to acid hydrolysis over time, where it can break down back into 3MH and hexanoic acid. Storing wine at cool temperatures can significantly slow this degradation, preserving the wine's tropical fruit profile for longer.[7]

Conclusion and Future Directions

3-Mercaptohexyl hexanoate is a definitive secondary aroma compound, born from the synergy between grape chemistry and yeast metabolism. Its contribution of potent tropical fruit notes makes it a key target for winemakers seeking to craft aromatically expressive white and rosé wines. Understanding the intricate pathway of its formation—from fatty acids in the vineyard to enzymatic esterification in the fermenter—provides a clear roadmap for manipulating its concentration.

While significant progress has been made, future research should focus on establishing a definitive sensory perception threshold for 3MHH to allow for accurate calculation of its Odor Activity Value (OAV). Further investigation into the specific yeast genes and enzymes responsible for its formation could lead to the development of novel yeast strains capable of predictably enhancing the tropical aroma profile of wine. The continued refinement of analytical methods will also empower researchers and producers to better correlate viticultural and oenological practices with the precise chemical composition and sensory perception of the final product.

References

-

The Good Scents Company. (n.d.). 3-mercaptohexyl hexanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Mercaptohexanol: An Aroma Impact Compound of Petite Arvine Wine. Retrieved from [Link]

-

Allen, P., & Jeffery, D. (2012). Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. ACS Symposium Series, 1104, 105-120. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-mercaptohexyl hexanoate. Retrieved from [Link]

-

Oenobrands. (n.d.). Key positive aroma compounds. Retrieved from [Link]

-

Kishimoto, T. (2008). Behaviors of 3-Mercaptohexan-1-ol and 3-Mercaptohexyl Acetate During Brewing Processes. Journal of the American Society of Brewing Chemists, 66(3), 167-173. Retrieved from [Link]

-

Hawaii Beverage Guide. (2022). Wine Aroma Compounds: Pt 1. Retrieved from [Link]

-

Tominaga, T., Niclass, Y., Frérot, E., & Dubourdieu, D. (2006). Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon). Journal of Agricultural and Food Chemistry, 54(19), 7251–7255. Retrieved from [Link]

-

FooDB. (2018). Showing Compound 3-Mercaptohexyl hexanoate (FDB018427). Retrieved from [Link]

-

Tominaga, T., Murat, M. L., & Dubourdieu, D. (1998). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry, 46(3), 1044–1048. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Interaction Effects of 3-Mercaptohexan-1-ol (3MH), Linalool and Ethyl Hexanoate on the Aromatic Profile of South African Dry Chenin Blanc Wine by Descriptive Analysis (DA). Retrieved from [Link]

-

Laboratoire EXCELL. (n.d.). Volatile thiols | Aromas. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Mercaptohexyl hexanoate (CAS 136954-22-8). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Key positive aroma compounds - Oenobrands [oenobrands.com]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. ives-openscience.eu [ives-openscience.eu]

- 5. Stereoisomeric distribution of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in dry and sweet white wines made from Vitis vinifera (Var. Sauvignon Blanc and Semillon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Chemical and Sensory Impact of Cap Management Techniques, Maceration Length, and Ethanol Level in Syrah Wines from the Central Coast of California [mdpi.com]

3-Mercaptohexyl hexanoate fatty acid ester classification

An In-depth Technical Guide to 3-Mercaptohexyl Hexanoate: Classification, Properties, and Applications

Introduction

3-Mercaptohexyl hexanoate (3-MHH) is a volatile sulfur compound that has garnered significant attention in the fields of flavor chemistry and oenology. As a potent aroma molecule, it is responsible for the characteristic tropical fruit notes, such as passion fruit and grapefruit, in a variety of food products and beverages.[1][2] Its presence, even at trace concentrations, can have a profound impact on the sensory profile of wine, particularly varieties like Sauvignon Blanc, where it is considered a key varietal aroma.[3]

This technical guide provides a comprehensive overview of 3-Mercaptohexyl hexanoate for researchers, scientists, and professionals in drug development. It delves into the compound's chemical classification, physicochemical properties, natural occurrence, and organoleptic significance. Furthermore, it explores the biosynthetic and synthetic pathways, details the analytical methodologies for its detection and quantification, and discusses its current applications and future perspectives.

Part 1: Chemical Classification and Physicochemical Properties

Chemical Structure and Classification

3-Mercaptohexyl hexanoate, with the CAS number 136954-22-8, is structurally classified as a fatty acid ester .[2][4] The molecule consists of a hexanoic acid (a six-carbon fatty acid) backbone esterified with a 3-mercaptohexanol moiety. The presence of a thiol (-SH) group on the alcohol portion also categorizes it as a thioester. This dual functionality is crucial to its chemical reactivity and its distinct sensory properties.

Its IUPAC name is 3-sulfanylhexyl hexanoate .[5][6] Other common synonyms include hexanoic acid, 3-mercaptohexyl ester.[1][6]

Caption: Chemical structure of 3-Mercaptohexyl hexanoate.

Physicochemical Properties

The physical and chemical properties of 3-MHH are summarized in the table below. These properties are fundamental to understanding its volatility, solubility, and behavior in various matrices, which dictates the choice of analytical methods for its extraction and detection.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂S | [5][6][7] |

| Molecular Weight | 232.38 g/mol | [5][6][7] |

| CAS Number | 136954-22-8 | [5][6] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor Profile | Fruity, sulfurous, tropical, passion fruit | [1] |

| Flavor Profile | Tropical fruit | [1] |

| Boiling Point | 307.6 ± 25.0 °C (Predicted) | [7] |

| Density | 0.943 to 0.948 g/cm³ @ 25 °C | [1] |

| Refractive Index | 1.460 to 1.470 @ 20 °C | [1] |

| Flash Point | > 98.9 °C | [1] |

| Water Solubility | 0.012 g/L (Predicted); generally insoluble in water | [4][7] |

| logP (Octanol/Water) | 3.6 - 5.28 (Predicted) | [4][5] |

| Vapor Pressure | 0.000716 mmHg @ 25°C | [7] |

Part 2: Occurrence and Significance in Flavor Chemistry

Natural Occurrence

3-Mercaptohexyl hexanoate is a naturally occurring compound that contributes significantly to the aroma of certain fruits and fermented beverages. It is a key impact compound in passion fruit, where it helps define the characteristic exotic and slightly sulfurous tropical aroma.[8]

In the context of oenology, volatile thiols, including 3-MHH and its precursors, are defining components of the "varietal aroma" of grapes like Sauvignon Blanc, Colombard, and Merlot.[3][9] These compounds are not typically present in their free, aromatic form in the grape but are released from non-volatile precursors during the fermentation process.[9]

Organoleptic Profile